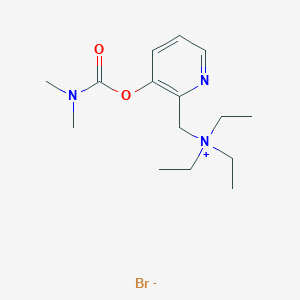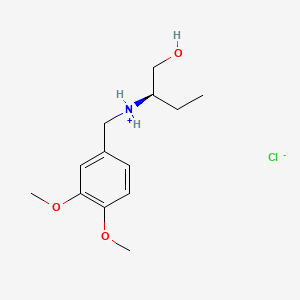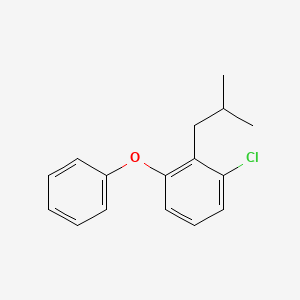
Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv.: is a chemical compound with the molecular formula C16H17ClO . This compound is part of the larger family of benzene derivatives, which are widely studied and utilized in various fields of chemistry and industry.
Métodos De Preparación
The synthesis of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. typically involves the reaction of benzene derivatives with chlorinating agents and 2-methylpropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Alkylation: Introducing the 2-methylpropyl group through Friedel-Crafts alkylation using catalysts like aluminum chloride.
Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. can be compared with other similar compounds such as:
- Benzene, 1,1’-oxybis-, monochloro bis(2-methylpropyl) deriv.
- Benzene, 1,1’-oxybis-, dichloro mono(2-methylpropyl) deriv.
These compounds share similar structural features but differ in the number and position of chlorine and 2-methylpropyl groups. The unique combination of these groups in Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. gives it distinct chemical and physical properties.
Propiedades
Número CAS |
70624-13-4 |
|---|---|
Fórmula molecular |
C16H17ClO |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
1-chloro-2-(2-methylpropyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
LMZINBIBRUZJON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


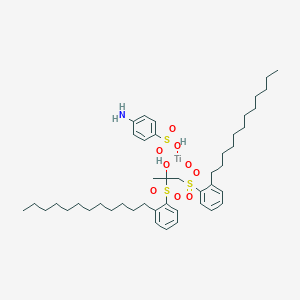
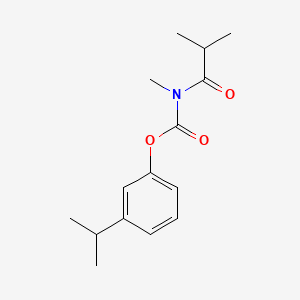
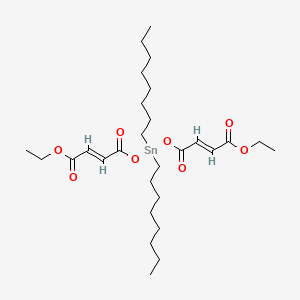
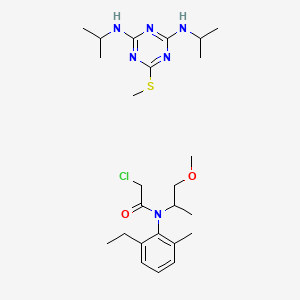
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
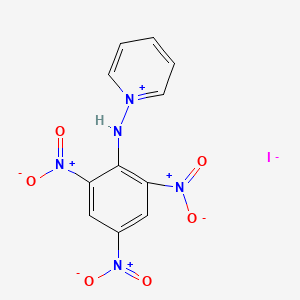
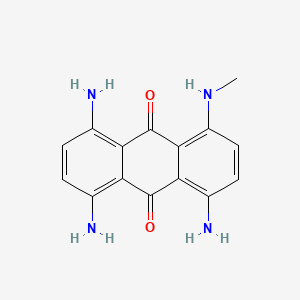
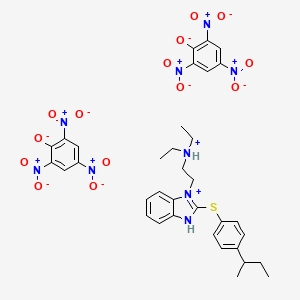
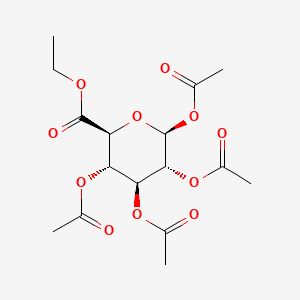
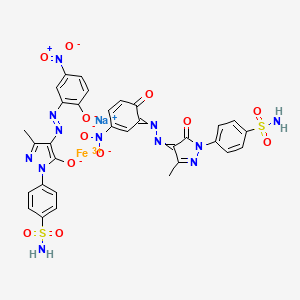
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)

